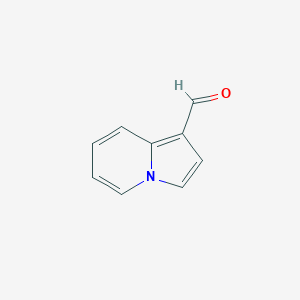

Indolizine-1-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

indolizine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOORKGMSHWFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618586 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-64-8 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Indolizine Scaffold in Heterocyclic Chemistry

The indolizine (B1195054) nucleus, a fused bicyclic system comprising a pyridine (B92270) and a pyrrole (B145914) ring sharing a nitrogen atom, is a privileged scaffold in heterocyclic chemistry. derpharmachemica.comderpharmachemica.comresearchgate.net Its structural isomerism with indole (B1671886), a ubiquitous motif in biologically active compounds, has spurred considerable interest in exploring the potential of indolizine analogs. derpharmachemica.comglobalresearchonline.net The indolizine core is a 10-π electron aromatic system, which imparts unique electronic and physicochemical properties. derpharmachemica.comglobalresearchonline.net This heterocyclic architecture is noted for its planarity, π-electron-rich nature, and specific protonation sites, offering a versatile platform for synthetic modifications. derpharmachemica.comderpharmachemica.com

The significance of the indolizine scaffold is underscored by the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a wide spectrum of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netiiarjournals.org The structural diversity achievable through substitution on the indolizine ring system allows for the fine-tuning of biological activity, making it a valuable template in drug discovery and medicinal chemistry. globalresearchonline.netiiarjournals.org

Research Rationale for Investigating Indolizine 1 Carbaldehyde

The strategic placement of a carbaldehyde (an aldehyde group) at the 1-position of the indolizine (B1195054) ring is the primary driver for the focused research on indolizine-1-carbaldehyde. This aldehyde functional group is a versatile chemical handle, significantly enhancing the molecule's reactivity and utility as a synthetic intermediate. It readily participates in a variety of chemical transformations, including nucleophilic additions and condensation reactions, allowing for the construction of more complex molecular architectures. smolecule.com

This synthetic tractability makes this compound a crucial building block for creating libraries of novel indolizine derivatives. By modifying the aldehyde group, researchers can systematically alter the steric and electronic properties of the molecule, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential. nih.gov The investigation of this compound is therefore propelled by the need for efficient synthetic routes to novel and potent biologically active compounds.

Overview of Key Research Areas for Indolizine 1 Carbaldehyde

Classical Approaches to Indolizine Core Construction

The foundational methods for creating the indolizine skeleton, primarily the Scholtz and Tschitschibabin reactions, have long been valuable for preparing a range of indolizine derivatives. researchgate.netrsc.org These classical approaches laid the groundwork for many subsequent synthetic innovations. acs.org

Scholtz Reaction and its Mechanistic Aspects in Indolizine Synthesis

The Scholtz reaction, first reported in 1912, is one of the earliest methods for preparing the indolizine ring system. researchgate.net This reaction typically involves the condensation of a pyridine (B92270) derivative, such as α-picoline (2-methylpyridine), with an acylating agent like acetic anhydride (B1165640) at high temperatures. rsc.orgresearchgate.net While historically significant, newer methods are often preferred due to the harsh conditions required for the Scholtz reaction. researchgate.net

The mechanism is understood to proceed through the initial acylation of the methyl group of α-picoline, followed by an intramolecular cyclization and subsequent dehydration to form the bicyclic aromatic indolizine structure.

Tschitschibabin Reaction and Analogous Condensation Strategies

The Tschitschibabin (or Chichibabin) reaction is a more general and widely practiced classical method for synthesizing 2-substituted indolizines. researchgate.netnih.gov This approach involves the base-mediated cyclization of N-substituted pyridinium salts, which are typically prepared by reacting a pyridine derivative with an α-halo ketone or α-halo ester. beilstein-journals.orgresearchgate.net For example, the reaction of a picoline derivative with bromoacetone, followed by treatment with a base, yields a 2-substituted indolizine. acs.org

The mechanism of the Tschitschibabin reaction begins with the deprotonation of the pyridinium salt by a base to form a pyridinium ylide as a reactive intermediate. beilstein-journals.orgacs.org This is followed by an intramolecular nucleophilic attack of the ylide's carbanion onto the carbonyl group, creating a cyclic intermediate. The final step is the elimination of a water molecule (dehydration) to yield the stable, aromatic indolizine ring system. beilstein-journals.orgacs.org The versatility and practicality of this method have cemented its importance in heterocyclic synthesis. nih.govresearchgate.net

Modern Annulation and Cyclization Strategies

Modern synthetic chemistry has introduced more sophisticated and often milder methods for constructing the indolizine framework, with 1,3-dipolar cycloaddition reactions being a prominent example.

1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

The 1,3-dipolar cycloaddition reaction is one of the most efficient and versatile strategies for synthesizing a wide variety of indolizine derivatives. rsc.orgchim.it This reaction involves the [3+2] cycloaddition between a pyridinium ylide, which acts as a 1,3-dipole, and a suitable dipolarophile, typically an activated alkyne or alkene. researchgate.netnih.gov Pyridinium ylides are often unstable and are therefore generated in situ from their corresponding pyridinium salt precursors through deprotonation with a base. beilstein-journals.orglew.ro The resulting dihydroindolizine intermediate typically aromatizes spontaneously or with the aid of an oxidant to form the final indolizine product. nih.gov

Reactions with Electron-Deficient Alkynes and Alkenes

The success of the 1,3-dipolar cycloaddition is highly dependent on the nature of the dipolarophile. Electron-deficient alkynes and alkenes, which contain electron-withdrawing groups (EWGs), are highly reactive partners for pyridinium ylides. researchgate.netlew.rorsc.org Common examples of activated alkynes include dimethyl acetylenedicarboxylate (B1228247) (DMAD), ethyl propiolate, and 1-butyn-3-one. researchgate.netlew.roresearchgate.net

When electron-deficient alkenes are used as dipolarophiles, the reaction initially forms a 1,2,3,8a-tetrahydroindolizine. tandfonline.com This intermediate requires a subsequent oxidation step to achieve aromatization to the indolizine ring. tandfonline.comrsc.org Various oxidants, such as tetrakispyridinecobalt(II) dichromate (TPCD) or copper(II) acetate (B1210297), have been employed to facilitate this one-pot transformation, making a broader range of starting materials accessible. tandfonline.comrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| Pyridinium Salt Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenacyl-4-cyanopyridinium bromide | Ethyl propiolate | 1,2-Epoxypropane, reflux | Ethyl 2-benzoyl-7-cyanoindolizine-1-carboxylate | 78% | lew.ro |

| N-phenacyl-4-cyanopyridinium bromide | 1-Butyn-3-one | 1,2-Epoxypropane, reflux | 1-Acetyl-2-benzoyl-7-cyanoindolizine | 75% | lew.ro |

| 1-(Ethoxycarbonylmethyl)pyridinium bromide | Ethyl acrylate | CoPy₂(HCrO₄)₂, CH₃CN, reflux | Ethyl 1-ethoxycarbonylindolizine-3-carboxylate | 71% | tandfonline.com |

| 1-Phenacylpyridinium bromide | Chalcone | CrO₃/Et₃N, CH₃CN, reflux | 3-Acetyl-2-phenyl-indolizine | 37% | sioc-journal.cn |

| Pyridinium salt from pyridine and ethyl 2-bromoacetate | (E)-ethyl 3-(4-nitrophenyl)acrylate | Cu(OAc)₂·H₂O, DMAP, CH₃CN, reflux | Ethyl 1-(ethoxycarbonyl)-3-(4-nitrophenyl)indolizine-2-carboxylate | 89% | rsc.org |

Regioselectivity and Stereocontrol in Cycloadditions

When unsymmetrical reagents are used in 1,3-dipolar cycloadditions, the control of regioselectivity becomes a critical aspect. The reaction between an unsymmetrically substituted pyridinium ylide and an unsymmetrical dipolarophile can potentially lead to two different regioisomers. chim.it However, many of these reactions proceed with high regioselectivity, often yielding a single major product. lew.ro This outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. lew.roclockss.org For instance, the cycloaddition of N-phenacylpyridinium ylides with nonsymmetrical alkynes like ethyl propiolate consistently yields the 1,2-disubstituted indolizine. lew.ro

When alkenes serve as dipolarophiles, the reaction creates new stereocenters in the initial tetrahydroindolizine cycloadduct, making stereocontrol an important consideration. Studies have shown that three-component 1,3-dipolar cycloadditions can proceed with excellent diastereoselectivity, allowing for the synthesis of complex, stereodefined heterocyclic structures. mdpi.comunimi.it

Table 2: Regioselective Synthesis of 7-Cyanoindolizines

| Ylide Precursor (from 4-cyanopyridine (B195900) and...) | Dipolarophile | Product (Structure Confirmed by NMR) | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Ethyl propiolate | Ethyl 2-benzoyl-7-cyanoindolizine-1-carboxylate | lew.ro |

| 2-Bromoacetophenone | 1-Butyn-3-one | 1-Acetyl-2-benzoyl-7-cyanoindolizine | lew.ro |

| 2-Bromo-4'-fluoroacetophenone | Ethyl propiolate | Ethyl 2-(4-fluorobenzoyl)-7-cyanoindolizine-1-carboxylate | lew.ro |

| 2-Bromo-4'-fluoroacetophenone | 1-Butyn-3-one | 1-Acetyl-2-(4-fluorobenzoyl)-7-cyanoindolizine | lew.ro |

Transition Metal-Catalyzed Cyclizations and Annulations

The synthesis of the indolizine scaffold has been significantly advanced through the use of transition metal catalysts. ijettjournal.org Metals such as palladium, copper, rhodium, gold, and silver have been instrumental in developing efficient cyclization and annulation reactions, often starting from readily available pyridine derivatives. ijettjournal.orgijettjournal.org These catalytic systems facilitate the formation of the core bicyclic structure with high degrees of functional group tolerance and control over substitution patterns.

Palladium-Catalyzed Cross-Coupling and Cascade Reactions

Palladium catalysis offers powerful and versatile methods for constructing the indolizine ring system, often through elegant cascade or multicomponent reactions. nih.govnih.gov These strategies allow for the modular assembly of highly substituted indolizines from simple, readily available starting materials. scispace.comrsc.org

One prominent approach is a multicomponent synthesis involving the carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govnih.gov This reaction proceeds through the palladium-catalyzed formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. nih.govrsc.org A key advantage of this method is its modularity; every substituent on the final indolizine product can be systematically varied by changing the pyridine, imine, or alkyne component. scispace.com

Another effective strategy involves a tandem palladium-catalyzed cross-coupling/cycloisomerization sequence. rsc.orgrsc.org In this process, 3-(2-pyridyl) propargyl carbonates react with organoboronic acids. rsc.org The reaction is believed to proceed through the formation of an allenyl pyridine intermediate, which subsequently undergoes cyclization to furnish 1,3-disubstituted indolizines. rsc.org

Furthermore, an efficient synthesis of functionalized indolizines has been developed using propargylic pyridines and aroyl chlorides. sci-hub.se This transformation is initiated by the oxidative addition of the aroyl chloride to a Pd(0) complex, forming an acylpalladium species that triggers a 5-endo-dig cyclization to yield the indolizine product in good to excellent yields. sci-hub.se

Table 1: Overview of Palladium-Catalyzed Syntheses of Indolizines

| Strategy | Key Substrates | Catalyst System | Key Intermediate | Outcome |

| Multicomponent Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne, CO | Pd Catalyst (e.g., with Xantphos ligand) | Mesoionic pyridine-based 1,3-dipole | Modular synthesis of variously substituted indolizines. nih.govscispace.com |

| Cross-Coupling/ Cycloisomerization Cascade | 3-(2-Pyridyl) Propargyl Carbonate, Organoboronic Acid | Pd Catalyst | Allenyl Pyridine | Straightforward route to 1,3-disubstituted indolizines. rsc.org |

| Acylpalladium-Initiated Cyclization | Propargylic Pyridine, Aroyl Chloride | Pd(PPh₃)₄ | Acylpalladium Species | Highly functionalized indolizines in good-to-excellent yields. sci-hub.se |

Copper-Catalyzed Annulation and Multicomponent Reactions

Copper-catalyzed reactions represent a cornerstone in the synthesis of indolizines, particularly through multicomponent strategies that offer high atom economy and operational simplicity. ua.esinformahealthcare.com These methods often involve the annulation of a pyridine derivative with other components to construct the fused pyrrole (B145914) ring.

A notable example is the multicomponent synthesis of indolizines from pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes. ua.esacs.org Copper nanoparticles supported on activated carbon have proven to be effective catalysts for this transformation, which proceeds through aldehyde-amine-alkyne (A³) coupling intermediates. ua.esacs.org The reaction conditions, particularly the solvent, can influence the final product, yielding indolizines in dichloromethane (B109758) while forming chalcones in the absence of a solvent. ua.es

Copper salts such as CuCN have also been used to catalyze the one-pot, three-component reaction of pyridine-2-carbaldehyde, a secondary amine (like morpholine), and an alkyne (like phenylacetylene) in an ionic liquid medium ([bmim]PF₆), leading to 3-aminoindolizine derivatives. informahealthcare.com Additionally, copper(II) acetate has been shown to catalyze and accelerate the formation of indolizines from the reaction of 2-(pyridin-2-yl)acetates and nitroolefins. rsc.org A four-component reaction for indolizine synthesis has also been developed using a copper catalyst to promote the key aerobic oxidative aromatization of a tetrahydrogen-indolizine intermediate. researchgate.net

Table 2: Examples of Copper-Catalyzed Indolizine Syntheses

| Catalyst | Substrates | Reaction Type | Key Features |

| Copper Nanoparticles (on Carbon) | Pyridine-2-carbaldehyde, Secondary Amine, Terminal Alkyne | Multicomponent Reaction | Solvent-dependent outcome; recyclable catalyst. ua.esacs.org |

| CuCN/[bmim]PF₆ | Pyridine-2-carbaldehyde, Morpholine, Phenylacetylene | One-Pot Three-Component | Synthesis in an ionic liquid; produces aminoindolizines. informahealthcare.com |

| Cu(OAc)₂ | 2-(Pyridin-2-yl)acetate, Nitroolefin | Annulation | Accelerates reaction rate compared to catalyst-free conditions. rsc.org |

| Copper Catalyst | Pyridine, α-Halide Carbonyl, Primary Amine, Maleic Anhydride | Four-Component Reaction | Employs O₂ as a clean oxidant for aromatization. researchgate.net |

Rhodium(III)-Catalyzed C-H Activation Pathways

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of indolizines and other N-heterocycles through C-H bond activation. bohrium.comnih.gov This strategy allows for the direct functionalization of C-H bonds, providing an efficient and atom-economical route to complex molecular architectures. bohrium.com

An efficient Rh(III)-catalyzed oxidative annulation has been reported for the reaction of pyridinium trifluoromethanesulfonate (B1224126) salts with alkynes. bohrium.com This method leads to the formation of substituted indolizines through the cleavage of C(sp²)-H and C(sp³)-H bonds. bohrium.com The reaction is typically carried out in the presence of a [Cp*RhCl₂]₂ catalyst and a copper acetate oxidant. bohrium.com

While direct synthesis of this compound via this specific method is not explicitly detailed, the versatility of Rh(III)-catalyzed C-H activation has been demonstrated in the synthesis of various fused heterocyclic systems. bohrium.comacs.org For instance, the annulation of N-aryl-substituted imidazoles with alkynes, catalyzed by Rh(III), produces polycyclic heteroaromatic molecules containing quinolizine scaffolds, which are structurally related to indolizines. bohrium.com These methodologies underscore the potential of rhodium catalysis for constructing indolizine cores by forming new carbon-carbon bonds directly from C-H precursors. bohrium.comnih.gov

Table 3: Rhodium(III)-Catalyzed Annulation for Indolizine Synthesis

| Substrates | Catalyst System | Bond Cleavage | Product |

| Pyridinium trifluoromethanesulfonate salt, Alkyne | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | C(sp²)-H / C(sp³)-H | Substituted Indolizine bohrium.com |

| N-Aryl-substituted imidazole, Alkyne | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | Multiple C-H bonds | Benzo[ij]imidazo[2,1,5-de]quinolizine bohrium.com |

Gold and Silver Catalysis in Indolizine Ring Formation

Gold and silver catalysts have enabled mild and efficient pathways for the synthesis of indolizines, often through multicomponent reactions or cascade cyclizations. ijettjournal.orgacs.orgrsc.org These methods are noted for their high chemo- and regioselectivity under gentle reaction conditions. acs.org

A dual gold/silver-catalyzed cascade reaction has been developed for the synthesis of indolizines from 2-substituted pyridines and hypervalent iodine(III) reagents. acs.orgnih.govresearchgate.net This transformation involves a C(sp³)-H alkynylation followed by an iminoauration process to construct the indolizine skeleton. acs.orgnih.gov This dual catalytic system allows for the preparation of indolizines with diverse functionalities in good to excellent yields. acs.org

Gold(I) complexes, such as those with acyclic diaminocarbene (ADC) ligands, have also been employed as highly efficient catalysts for the three-component coupling of aldehydes, amines, and alkynes to produce propargylamines and, subsequently, indolizines. acs.orgcsic.es For example, the reaction of pyridine-2-carboxaldehyde, a secondary amine, and a terminal alkyne can be effectively catalyzed by 1 mol% of a gold(I)-ADC complex under mild, solvent-free conditions. acs.org Gold has also been shown to catalyze the multicomponent synthesis of aminoindolizines in water or under solvent-free conditions, highlighting the potential for green synthetic approaches. rsc.org

Silver catalysis is also prominent. A cooperative system using a silver salt (AgOTf) and an organobase (Et₃N) facilitates a 5-endo-dig cyclization-addition reaction between N-sulfonyl ketimines and 2-(2-enynyl)pyridines to afford 1,3-disubstituted indolizines. researchgate.net Furthermore, a combination of gold(III) chloride and silver trifluoromethanesulfonate has been used to convert an azacyclohexene bearing a propargylic ester into a 5,6,7,8-tetrahydroindolizine (B83744) derivative. ijettjournal.org

Table 4: Gold and Silver-Catalyzed Routes to Indolizines

| Catalyst System | Substrates | Reaction Type | Key Features |

| Dual Au/Ag | 2-Substituted Pyridine, Hypervalent Iodine(III) Reagent | Cascade C(sp³)-H Alkynylation/ Iminoauration | Highly functional; good to excellent yields. acs.orgnih.gov |

| Gold(I)-ADC Complex | Pyridine-2-carboxaldehyde, Secondary Amine, Terminal Alkyne | Three-Component Coupling | High efficiency, low catalyst loading, mild conditions. acs.orgcsic.es |

| AgOTf / Et₃N | N-Sulfonyl Ketimine, 2-(2-Enynyl)pyridine | Cooperative 5-endo-dig Cyclization-Addition | Atom-economical access to 1,3-disubstituted indolizines. researchgate.net |

| AuCl₃ / AgOTf | Azacyclohexene with Propargylic Ester | Cyclization | Synthesis of tetrahydroindolizine derivatives. ijettjournal.org |

Metal-Free Cyclization Approaches

While transition metals are powerful catalysts, metal-free strategies for indolizine synthesis have gained traction as they avoid the cost and potential toxicity associated with metal catalysts. rsc.org These methods often rely on classical reactions like 1,3-dipolar cycloadditions or mediation by non-metallic reagents like iodine.

A practical, metal-free strategy for the direct synthesis of Indolizine-1-carbaldehydes involves the reaction between aryl alkynyl aldehydes and pyridinium ylides. rsc.org In this approach, a nonstabilized pyridinium ylide is generated in situ by treating a pyridinium salt with a base. This ylide then undergoes a 1,3-dipolar cycloaddition with the alkynyl aldehyde to produce the target this compound. rsc.org

Iodine-mediated reactions also provide a metal-free pathway. A direct oxidative cyclization between 2-alkylpyridines and enolizable aldehydes, mediated by iodine, has been reported to yield 1,3-disubstituted indolizines under mild conditions. rsc.org

Additionally, aminocatalysis has been successfully applied to the synthesis of indolizine-2-carbaldehydes. nih.gov An aminocatalyzed [3+2] cyclization between 2-acetylpyridine (B122185) and α,β-unsaturated aldehydes provides a metal-free route to these valuable building blocks. nih.gov

Table 5: Selected Metal-Free Syntheses of Indolizine Derivatives

| Methodology | Key Reagents/Substrates | Product Type | Key Features |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide, Aryl Alkynyl Aldehyde | This compound | Direct, base-mediated, metal-free synthesis. rsc.org |

| Iodine-Mediated Oxidative Cyclization | 2-Alkylpyridine, Enolizable Aldehyde | 1,3-Disubstituted Indolizine | Avoids transition metals; proceeds under mild conditions. rsc.org |

| Aminocatalyzed [3+2] Cyclization | 2-Acetylpyridine, α,β-Unsaturated Aldehyde | Indolizine-2-carbaldehyde (B15174817) | Organocatalytic approach. nih.gov |

One-Pot Synthetic Strategies for Indolizine-Carbaldehydes

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly desirable for their efficiency, reduced waste, and operational simplicity. informahealthcare.com Several such strategies have been developed for accessing indolizine-carbaldehydes and their derivatives.

Many of the transition-metal catalyzed multicomponent reactions are inherently one-pot processes. For instance, the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes provides a one-pot route to a wide array of indolizines. researchgate.net Similarly, copper-catalyzed three-component reactions of a pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne efficiently produce aminoindolizines in a single operation. ua.esinformahealthcare.com Gold catalysis has also enabled one-pot multicomponent syntheses of aminoindolizines from aldehydes, amines, and alkynes. rsc.org

In the metal-free realm, an acid-promoted, three-component reaction of 2-(pyridin-2-yl)acetates, aryl alkynyl aldehydes, and alcohols or thiols has been developed to construct functionalized indolizines in one pot using pivalic acid as the catalyst. rsc.org Furthermore, an aminocatalyzed [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes provides an efficient one-pot construction of trisubstituted indolizine-2-carbaldehydes. researchgate.netnature.com This method uses renewable biomass-derived aminocatalysts like D-glucosamine or chitosan (B1678972) derivatives and tolerates a wide range of functional groups.

Table 6: Summary of One-Pot Strategies for Indolizine Derivatives

| Catalyst Type | Key Substrates | Product | Reference |

| Palladium | 2-Bromopyridine, Imine, Alkyne, CO | Substituted Indolizine | researchgate.net |

| Copper | Pyridine-2-carbaldehyde, Amine, Alkyne | Aminoindolizine | ua.esinformahealthcare.com |

| Gold | Aldehyde, Amine, Alkyne | Aminoindolizine | rsc.org |

| Metal-Free (Acid-Promoted) | 2-(Pyridin-2-yl)acetate, Alkynyl Aldehyde, Alcohol/Thiol | Functionalized Indolizine | rsc.org |

| Metal-Free (Aminocatalyzed) | Acyl Pyridine, α,β-Unsaturated Aldehyde | Indolizine-2-carbaldehyde | researchgate.netnature.com |

Aminocatalyzed Methods for Trisubstituted Indolizine-2-carbaldehydes

While focused on the 2-carbaldehyde isomer, aminocatalysis represents a significant strategy for constructing highly substituted indolizine aldehydes. A recyclable stereoauxiliary aminocatalytic approach has been developed for the one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes. nature.comresearchgate.net This method proceeds via a [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. nature.comresearchgate.net

The reaction is efficiently catalyzed by aminosugars derived from biomass, such as D-glucosamine and its polymer, chitosan. nature.comresearchgate.net These catalysts operate through an iminium ion/enamine tandem sequence. nature.comresearchgate.net The use of chitosan is particularly noteworthy as it demonstrates a recyclable and sustainable catalytic strategy, proving highly effective in aqueous media without the need for lithium salts. nature.com This methodology tolerates a wide range of functional groups on the substrates, providing a rich library of indolizine-2-aldehydes. researchgate.net The aldehyde group on the resulting indolizine backbone is a versatile handle for late-stage transformations into more complex, value-added products. researchgate.net

Table 1: Aminocatalyzed Synthesis of Indolizine-2-carbaldehydes This table is based on data for the synthesis of the 2-carbaldehyde isomer.

| Aminocatalyst | Substrates | Key Features | Yield | Reference |

|---|---|---|---|---|

| D-glucosamine Derivatives | 2-Acetylpyridine, α,β-Unsaturated Aldehydes | One-pot synthesis under mild conditions. | Up to 81% | |

| Chitosan | Heteroaryl Ketones, α,β-Unsaturated Aldehydes/Ketones | Recyclable biopolymer catalyst; effective in H₂O. | High yields | nature.comresearchgate.net |

Cascade Reactions involving Pyrrole-2-carbaldehydes

Cascade reactions provide an efficient pathway to construct the indolizine skeleton from simple starting materials. One such method involves the reaction of pyrrole-2-carbaldehydes with commercially available 4-halogenated acetoacetic esters. nih.govrsc.org This process, which occurs in the presence of a weak base like potassium carbonate, leads to the formation of hydroxy-substituted indolizines. nih.govrsc.org

The proposed mechanism begins with an SN2 substitution between the pyrrole-2-carbaldehyde and the 4-halogenated acetoacetic ester. nih.govrsc.org This is followed by an intramolecular nucleophilic substitution to form a cyclized intermediate, which then undergoes dehydration and tautomerization to yield the final indolizine product. nih.govrsc.org Generally, the reaction gives moderate-to-good yields, particularly when the pyrrole ring contains electron-withdrawing groups at the 4- or 5-position. nih.gov

Another straightforward synthesis of indolizines utilizes a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds like nitromethane (B149229) and alkyl malonates. researchgate.net This reaction proceeds satisfactorily under basic conditions to provide 6,7-disubstituted indolizines. researchgate.net

Table 2: Substrate Scope for Cascade Synthesis of Hydroxy-Substituted Indolizines This table outlines the synthesis of various indolizine derivatives starting from substituted pyrrole-2-carbaldehydes.

| Pyrrole-2-carbaldehyde Starting Material | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Ethyl 1-(4-bromophenyl)-6-hydroxy-5-methylindolizine-7-carboxylate | 75% | nih.govrsc.org |

| 1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Ethyl 1-(4-chlorophenyl)-6-hydroxy-5-methylindolizine-7-carboxylate | 78% | nih.govrsc.org |

| 1-(4-Fluorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Ethyl 1-(4-fluorophenyl)-6-hydroxy-5-methylindolizine-7-carboxylate | 72% | nih.govrsc.org |

| 5-Methyl-1-p-tolyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Ethyl 6-hydroxy-5-methyl-1-p-tolylindolizine-7-carboxylate | 65% | nih.govrsc.org |

Directed Functionalization at the C-1 Position

Introducing functionality at the C-1 position of the indolizine ring can be accomplished either during the construction of the heterocycle or by modifying a pre-formed indolizine.

Strategies for Introducing the Formyl Group

A direct and general synthesis of indolizine-1-carbaldehydes can be achieved in a single step through the 1,3-dipolar cycloaddition of pyridinium ylides with phenylpropiolaldehyde. researchgate.net This method is noted for its flexibility and convenience in forming the indolizine ring with the desired C-1 aldehyde functionality already in place. researchgate.net

Alternatively, the formyl group can be introduced onto a pre-existing indolizine ring. Classical formylation methods like the Vilsmeier-Haack reaction can be used for the functionalization of indolizines. usp.br Another strategy involves directed metalation. For example, 2-substituted indolizines can be lithiated and subsequently reacted with a formylating agent to yield formyl derivatives. usp.br

Late-Stage Functionalization for Diverse this compound Derivatives

Late-stage functionalization is crucial for accessing a diverse range of molecules from a common intermediate. bohrium.com The aldehyde group in indolizine carbaldehydes is an easily modifiable and versatile precursor for creating distinct indolizine derivatives. researchgate.net Although much of the detailed literature focuses on the diversification of the 2-carbaldehyde isomer, the chemical principles are broadly applicable to this compound.

The aldehyde functionality can undergo a variety of transformations to generate value-added products. These modifications can include:

Reduction to form hydroxymethyl-indolizines.

Arylation or alkylation via Grignard or organolithium reagents to produce secondary alcohols.

Condensation reactions, such as the Wittig reaction, to form C-1-alkenyl indolizines.

Annulation reactions to build fused ring systems.

These transformations expand the chemical diversity of the indolizine scaffold, enabling the synthesis of complex molecules for various applications. researchgate.net

Chemical Transformations of the Formyl Group

The aldehyde functional group at the C1 position of the indolizine ring is highly reactive and allows for a variety of chemical transformations. These reactions are crucial for the late-stage diversification of the indolizine scaffold, enabling the synthesis of a wide range of derivatives.

The formyl group of this compound can be readily reduced to a primary alcohol. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com The resulting hydroxymethyl-indolizine derivative serves as a key intermediate for further functionalization. For instance, derivatives such as 3-(4-bromophenyl)-1-(pyridin-4-yl)indolizine-2-carbaldehyde have been shown to undergo reduction as part of further transformations. rsc.org

While the complete reduction of the formyl group to an alkane (a methyl group in this case) is a standard transformation for aldehydes, specific examples for this compound are less commonly documented in readily available literature. However, standard methods like the Wolff-Kishner or Clemmensen reduction would be expected to be applicable, provided the rest of the molecule is stable to the reaction conditions.

Table 1: Reduction of this compound Derivatives

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-1-(pyridin-4-yl)indolizine-2-carbaldehyde | Not specified | Corresponding alcohol | rsc.org |

| General Aldehydes | LiAlH₄ or NaBH₄ | Primary Alcohols | savemyexams.com |

The aldehyde group can be oxidized to a carboxylic acid. This transformation introduces a carboxylic acid moiety at the C1 position, creating indolizine-1-carboxylic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), pyridinium chlorochromate (PCC) with hydrogen peroxide, or Oxone. organic-chemistry.org The choice of oxidant depends on the sensitivity of other functional groups present on the indolizine ring. For example, some indolizine derivatives undergo oxidation with ring fission when using strong oxidizing agents like hydrogen peroxide. jbclinpharm.org

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. smolecule.com This reactivity allows for a wide array of nucleophilic addition and condensation reactions.

Condensation with Amines: this compound can react with primary amines to form imines (Schiff bases). smolecule.com This reaction is a cornerstone for introducing nitrogen-containing substituents.

Condensation with Active Methylene Compounds: In the presence of a base, this compound can undergo condensation reactions with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate. These Knoevenagel-type condensations are instrumental in extending the carbon chain and forming new C-C bonds. For example, the reaction of N-substituted pyrrole-2-carboxaldehyde with β-ketonitriles leads to indolizine derivatives through a domino Knoevenagel condensation-intramolecular aldol (B89426) cyclization sequence. researchgate.net

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene. By reacting this compound with a phosphorus ylide, a vinyl-substituted indolizine can be synthesized with control over the stereochemistry of the newly formed double bond.

This compound can participate in annulation reactions, where a new ring is fused onto the existing indolizine framework. These reactions are pivotal for the construction of complex, polycyclic heterocyclic systems. For example, certain indolizine-2-carbaldehyde derivatives have been shown to undergo [5+1] annulation reactions. rsc.org While the 2-carbaldehyde isomer is noted to be more versatile in such reactions, the 1-carbaldehyde derivative can also be utilized. Ring expansion reactions have also been observed, for instance, through palladium-catalyzed processes. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Indolizine Core

The indolizine nucleus itself is an electron-rich aromatic system and readily undergoes electrophilic substitution. jbclinpharm.orgjbclinpharm.org Conversely, it is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. jbclinpharm.orgjbclinpharm.org

Electrophilic substitution on the indolizine ring preferentially occurs at the C3 position, and if the C3 position is occupied, substitution then occurs at the C1 position. jbclinpharm.org The presence of the formyl group at C1 in this compound deactivates this position towards further electrophilic attack to some extent and directs incoming electrophiles primarily to the C3 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Table 2: Regioselectivity of Electrophilic Attack on the Indolizine Ring

| Position | Reactivity towards Electrophiles | Notes | Reference |

|---|---|---|---|

| C3 | Most reactive | Primary site of electrophilic substitution. | jbclinpharm.org |

| C1 | Second most reactive | Becomes the primary site if C3 is blocked. | jbclinpharm.org |

| Pyridine Ring | Less reactive | Substitution on the six-membered ring is less common. | jbclinpharm.org |

Stability and Reactivity under Diverse Conditions

The stability of the indolizine scaffold is a subject of considerable interest. Unsubstituted indolizine itself is known to be unstable under ambient conditions. rsc.org The introduction of functional groups can further influence its stability; for instance, derivatives bearing an amino group on the five-membered ring have been reported to be particularly unstable both in solution and as solids. rsc.org

The reactivity of the indolizine ring system is significantly affected by external conditions such as heat and light. Thermally, indolizine precursors and derivatives can undergo transformations at high temperatures. For example, the synthesis of the parent indolizine can be achieved through the pyrolysis of 3-(2-pyridyl)-1-propanol at 280°C in the presence of a palladium-carbon catalyst. jbclinpharm.org Further demonstrating its thermal reactivity, a 5-methyl-indolizine was formed via pyrolysis of a vinyl-acetate derivative at a high temperature of 450°C. jbclinpharm.org

Under photochemical conditions, substituted indolizines exhibit distinct reactivity patterns, particularly in photooxygenation reactions. acs.org These reactions proceed via a singlet oxygen mechanism, but the pathway is highly dependent on the solvent. In methanol, the reaction is believed to involve a peroxidic zwitterion intermediate, whereas in acetonitrile, a dioxetane intermediate across the C2-C3 bond is formed. acs.org The nature of the substituents on the indolizine ring also dictates the reaction conditions. While some derivatives like 1-acyl-2-phenylindolizines are self-sensitized, others, such as those bearing p-nitrobenzoyl groups, require a sensitizer (B1316253) like rose bengal or methylene blue to proceed. acs.org

Comparative Reactivity Studies with Positional Isomers

The position of the carbaldehyde group on the indolizine ring profoundly impacts both the synthetic accessibility and the subsequent chemical reactivity of the molecule.

The synthesis and modification of indolizine-2-carbaldehydes have been a focus of significant research, leading to the development of efficient synthetic strategies that are distinct from those used for the 1-carbaldehyde isomer. goettingen-research-online.de A notable advancement is the development of a one-pot, recyclable aminocatalyzed strategy for the synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes. goettingen-research-online.denature.com This method utilizes an iminium ion/enamine tandem sequence involving the [3+2] annulation of acyl pyridines with α,β-unsaturated aldehydes, a process that was previously hampered by synthetic challenges. nature.com

In contrast, a general synthesis for indolizine-1-carbaldehydes involves a one-step 1,3-dipolar cycloaddition of pyridinium ylides with phenylpropiolaldehyde. acs.org The aldehyde group on the 2-position of the indolizine ring renders it a versatile building block for further diversification. goettingen-research-online.denature.com For example, derivatives like 3-(4-bromophenyl)-1-(pyridin-4-yl)indolizine-2-carbaldehyde have been shown to undergo a variety of transformations, including reduction, arylation, and condensation reactions, highlighting the synthetic utility of this isomer. nature.com

Table 1: Comparison of Synthetic Access and Reactivity of Indolizine Carbaldehyde Isomers

| Feature | This compound | Indolizine-2-carbaldehyde |

|---|---|---|

| Primary Synthesis | 1,3-Dipolar cycloaddition of pyridinium ylides and phenylpropiolaldehyde. acs.org | One-pot aminocatalyzed [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. goettingen-research-online.denature.com |

| Key Reactivity | The aldehyde group allows for standard transformations (e.g., nucleophilic addition, oxidation). The C3 position is prone to electrophilic attack. chim.it | The aldehyde group is readily modifiable via reduction, arylation, and condensation. nature.com |

| Derivatization Example | General C-H functionalization of the indolizine core. bohrium.com | Late-stage diversification of 3-(4-bromophenyl)-1-(pyridin-4-yl)indolizine-2-carbaldehyde. nature.com |

The inherent electronic properties of the indolizine ring system dictate its behavior in annulation and cyclization reactions. The reactivity towards electrophilic attack is concentrated at positions C-1 and C-3, with a strong preference for C-3. chim.it This regioselectivity is attributed to the greater stability of the resonance hybrid that places electron density at the C-3 position. chim.it

While this general pattern holds true, the specific substitution on the ring can lead to unique cyclization pathways. Derivatives of indolizine-2-carbaldehyde, for instance, have been shown to participate in distinct annulation reactions. A notable example is the [5+1] annulation reaction of 3-(4-bromophenyl)-1-(pyridin-4-yl)indolizine-2-carbaldehyde, which results in the formation of a complex 6-benzoyl-8-(4-bromophenyl)indolizino[1,2-a]quinolizin-5-ium salt. rsc.org This reaction represents an unusual π-extension of the indolizine framework and showcases a reactivity pattern that is specific to the derivatized 2-carbaldehyde isomer. nature.comrsc.org The formation of the indolizine core itself is most commonly achieved through [3+2] annulation reactions involving pyridinium ylides. rsc.org

Reactivity for Advanced Building Block Synthesis

This compound serves as a valuable precursor for the synthesis of more complex and advanced molecular architectures. Its utility stems from the dual reactivity of the aldehyde functional group and the indolizine core itself. The aldehyde at the C-1 position can undergo a wide range of classical transformations, such as nucleophilic additions, condensations (e.g., Knoevenagel), oxidation to a carboxylic acid, and reduction to an alcohol.

Beyond the reactivity of the formyl group, the indolizine nucleus is amenable to a variety of C-H functionalization reactions, which are crucial for late-stage modification and the construction of diverse chemical libraries. bohrium.com These transformations allow for the introduction of new C-C and C-X bonds at specific positions on the heterocyclic scaffold. The development of these methodologies underscores the importance of this compound as a versatile platform for creating molecules with potential applications in medicinal chemistry and materials science. chim.itresearchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., Ag₂O) | Indolizine-1-carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH₄) | (Indolizin-1-yl)methanol |

| Knoevenagel Condensation | Active methylene compounds, base | 1-(2-Substituted-vinyl)indolizine |

| Wittig Reaction | Phosphonium ylides | 1-(Alkenyl)indolizine |

| C-3 Acylation | Acylating agents, Lewis acid | 3-Acyl-indolizine-1-carbaldehyde |

| C-3 Halogenation | Halogenating agents (e.g., NBS, NCS) | 3-Halo-indolizine-1-carbaldehyde |

| Palladium-Catalyzed Olefination | Alkenes, Pd catalyst, oxidant | 3-Alkenyl-indolizine-1-carbaldehyde bohrium.com |

Applications of Indolizine 1 Carbaldehyde and Its Derivatives in Medicinal Chemistry

Overview of Pharmacological Activities of Indolizine (B1195054) Derivatives

The indolizine nucleus is a versatile structural motif that has been associated with a broad spectrum of biological activities. nih.govresearchgate.net Extensive research has demonstrated that derivatives of indolizine possess valuable pharmacological properties, including psychotropic, anti-inflammatory, analgesic, antimicrobial, and anti-tumour activities. researchgate.netglobalresearchonline.netderpharmachemica.com Modifications to the core indolizine structure have yielded a high degree of chemical diversity, enabling the development of new therapeutic agents with potentially improved potency. globalresearchonline.net

The range of documented biological activities is extensive, covering anti-HIV-1, anti-tubercular, larvicidal, and enzymatic inhibitory activities. nih.govtandfonline.com Furthermore, indolizine derivatives have been investigated for their potential as 5HT3 receptor antagonists, anti-acetylcholine agents, and CNS depressants. derpharmachemica.com The structural analogy to indole (B1671886), a common component in many biologically important molecules, has fueled speculation and continued interest in indolizine derivatives as candidates for new drug discovery. globalresearchonline.netderpharmachemica.com

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indolizine derivatives have shown considerable promise in this area, exhibiting activity against a wide array of bacteria and fungi. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Indolizine derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. globalresearchonline.net In one study, a series of 21 newly synthesized indolizine derivatives were screened against various bacterial strains. semanticscholar.org These compounds showed selective toxicity towards the Gram-positive bacterium Staphylococcus aureus and were also found to inhibit the acid-fast bacillus Mycobacterium smegmatis. semanticscholar.orgresearchgate.net Specifically, one derivative (referred to as XXI) exhibited the highest bacteriostatic effect on S. aureus cells at a concentration of 25 µg/mL. semanticscholar.org

Other research has confirmed broad-spectrum activity. For instance, pyrazolyl-indolizine derivatives were found to be potent against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa and Salmonella typhimurium (Gram-negative). nih.gov Similarly, certain indolizine-1-carbonitrile (B3051405) derivatives displayed antibacterial properties, with one compound (5g) identified as having the most significant activity. nih.gov Further studies have reported good antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and E. faecalis. globalresearchonline.net

Table 1: Antibacterial Activity of Selected Indolizine Derivatives

| Derivative Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Pyrazolyl-indolizines (Compounds 5, 9, 13, 19) | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Salmonella typhimurium | Potent antimicrobial efficiency. | nih.gov |

| Indolizine Derivative XXI | Staphylococcus aureus | Not specified | Highest bacteriostatic effect at 25 µg/mL. | semanticscholar.org |

| Indolizine-1-carbonitrile (Compound 5g) | Gram-positive cocci | Not specified | Most active antibacterial in its series (MICs = 16–256 µg/mL). | nih.gov |

| General Indolizine Derivatives | Staphylococcus aureus, Enterococcus faecalis | Escherichia coli, Pseudomonas aeruginosa | Good antimicrobial activity. | globalresearchonline.net |

| Indolizine Derivatives (4a-f) | Staphylococcus aureus, Micrococcus roseus | Escherichia coli | Compounds 4d and 4e were highly active against Gram-positive strains. | researchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, indolizine derivatives have been evaluated for their potential as antifungal agents. Several studies have reported dual antibacterial and antifungal efficacy. For example, indolizine-1-carbonitrile derivatives were tested against fifteen standard strains of fungi, including multiple species of Candida, Cryptococcus neoformans, and Aspergillus. nih.gov Within this series, compound 5b was identified as having the most potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. nih.gov

Another study involving 21 different indolizine derivatives found that derivative XIII demonstrated the best antifungal activity. semanticscholar.org This particular compound was also observed to affect the morphology of hyphal tips in Botrytis cinerea, leading to increased ramification. semanticscholar.org Other research has shown that pyrazolyl-indolizine derivatives are effective against Candida albicans. nih.gov Moderate activity against Candida albicans and Aspergillus flavus has also been noted for other series of these compounds.

Table 2: Antifungal Activity of Selected Indolizine Derivatives

| Derivative Type | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Indolizine-1-carbonitrile (Compound 5b) | Candida spp., Cryptococcus neoformans, Aspergillus spp. | Most potent in its series, with MICs ranging from 8–32 µg/mL. | nih.gov |

| Indolizine Derivative XIII | Candida parapsilosis, Aspergillus fumigatus, Alternaria alternata, Botrytis cinerea, Microsporum gypseum | Best antifungal activity in its series; affects hyphal morphology. | semanticscholar.org |

| Pyrazolyl-indolizines (Compounds 5, 9, 13, 19) | Candida albicans | Potent antimicrobial efficiency. | nih.gov |

| General Indolizine Derivatives | Candida albicans, Aspergillus flavus | Moderate activity. |

Anticancer Potential and Cytotoxicity Profiles

The development of novel anticancer agents is a primary focus of medicinal chemistry, and indolizine derivatives have emerged as a promising class of compounds in this domain. researchgate.net They have demonstrated significant anti-proliferative and cytotoxic effects across a wide array of cancer cell lines, including multidrug-resistant (MDR) phenotypes. globalresearchonline.netnih.gov

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that certain indolizine derivatives can trigger this process in cancer cells. nih.gov A notable study investigated a novel indolizine derivative, designated C3, which demonstrated significant inhibition of proliferation in HepG2 human liver cancer cells. nih.govnih.gov

The mechanism of action was found to be the induction of apoptosis via the mitochondrial p53 pathway. nih.govnih.govresearchgate.net Treatment with compound C3 stimulated the accumulation of the p53 tumor suppressor protein in the nucleus and promoted the production of reactive oxygen species (ROS). nih.gov This led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov These changes resulted in the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov

Cytotoxicity against Specific Carcinoma Lines (e.g., Colorectal Cancer)

Indolizine derivatives have shown cytotoxic activity against a variety of specific cancer cell lines. tandfonline.com Studies have demonstrated their efficacy against cancers of the lung, central nervous system, kidney, and breast, among others. tandfonline.comnih.gov

Particularly noteworthy is the activity against colorectal cancer (CRC) cell lines. iiarjournals.org A study on pyrido[2,3-b]indolizine derivatives identified compound 4f, 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile, as being active against all tested CRC cell lines (HCT116, RKO, and HT-29). iiarjournals.org Importantly, this compound was active at concentrations that were non-cytotoxic to normal fibroblast cultures. iiarjournals.org Cell-cycle analysis indicated that these derivatives can cause an accumulation of cells in the S and G2/M phases, thereby affecting cell-cycle progression. iiarjournals.org

Beyond colorectal cancer, significant cytotoxicity has been observed in other carcinoma lines. Indolizine-glyoxylamides have shown anti-proliferative activity against breast and uterine cancer cell lines. nih.gov Other studies have tested derivatives against hepatocellular carcinoma (HepG2), lung cancer (A549), and cervical cancer (HeLa) cell lines, with some compounds showing potent inhibitory effects. nih.govresearchgate.netnih.gov For example, certain indolizine lactones exhibited more cytotoxicity towards breast cancer cells (MDA-MB-231) than prostate cancer cells (DU-145). nih.gov

Table 3: Cytotoxicity of Selected Indolizine Derivatives Against Cancer Cell Lines

| Derivative Type | Cancer Cell Line(s) | Observed Activity / IC50 | Reference |

|---|---|---|---|

| Pyrido[2,3-b]indolizine (Compound 4f) | HCT116, RKO, HT-29 (Colorectal) | Active against all CRC lines; non-toxic to normal fibroblasts. | iiarjournals.org |

| Indolizine Derivative (Compound C3) | HepG2 (Liver), A549 (Lung), HeLa (Cervical) | Strong inhibition of HepG2 proliferation. | nih.gov |

| Indolizine-glyoxylamides | Breast, Colon, Uterine | Substantial in vitro anti-proliferative activities. | globalresearchonline.netnih.gov |

| Pyrrolizine/Indolizine Derivatives (6d, 6o) | HepG-2 (Liver), HCT-116 (Colorectal), MCF-7 (Breast) | IC50 values ranging from 6.02 to 13.87 µM. | nih.gov |

| Indolizine Lactones | MDA-MB-231 (Breast), DU-145 (Prostate) | More cytotoxic towards breast cancer cells. | nih.gov |

| Substituted Indolizines (11a, 11b, 15a, 15j) | Broad panel including Colon, CNS, Renal, Melanoma | Compound 11a showed GI50 values of 10–100 nM on 43 cell lines. | tandfonline.comnih.gov |

Anti-inflammatory and Analgesic Properties

Indolizine derivatives have been widely investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netijper.orgjbclinpharm.org The structural similarity of the indolizine nucleus to indomethacin (B1671933), a potent nonsteroidal anti-inflammatory drug (NSAID), has spurred the development of numerous analogues aimed at mitigating inflammation and pain. jbclinpharm.org Research has demonstrated that modifications to the indolizine structure can lead to compounds with significant therapeutic potential. researchgate.net

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the biosynthetic pathway of prostaglandins, mediators of inflammation. ijper.org Several series of indolizine derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

In one study, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were designed and synthesized. ijper.org Among these, two compounds emerged as particularly promising COX-2 inhibitors. Compound 2a , featuring a nitrile group on the phenyl ring attached to the indolizine nucleus, showed a half-maximal inhibitory concentration (IC50) of 6.56 µM. ijper.org Similarly, compound 2c exhibited moderate COX-2 inhibition with an IC50 of 6.94 µM. ijper.org These values are comparable to the non-selective NSAID indomethacin (IC50 = 6.8 µM) but less potent than the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.05 µM). ijper.org Computational docking studies suggested that the cis configuration of these indolizine derivatives resulted in a stable conformation similar to that of indomethacin, potentially explaining their activity. ijper.org

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | Ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-(nitrile substituted)indolizine-1-carboxylate | 6.56 | ijper.org |

| Compound 2c | Ethyl 7-methoxy-3-(4-bromobenzoyl)-2-(substituted)indolizine-1-carboxylate | 6.94 | ijper.org |

| Indomethacin (Standard) | Non-selective COX inhibitor | 6.8 | ijper.org |

| Celecoxib (Standard) | Selective COX-2 inhibitor | 0.05 | ijper.org |

Beyond COX enzymes, lipoxygenases (LOs) represent another important target for anti-inflammatory drugs. The enzyme 15-lipoxygenase (15-LO) is implicated in the oxidation of low-density lipoproteins (LDL), a process involved in the development of atherosclerosis. Research has explored 1-substituted indolizines as potential inhibitors of 15-LO from both soy beans and rabbit reticulocytes. Many of the studied indolizine compounds were found to be significantly more active as inhibitors of 15-LO from soy beans than the natural flavonoid quercetin. While slightly less potent against the mammalian enzyme, a good correlation was observed between the inhibitory activity against both forms of the 15-LO enzyme.

Enzyme Inhibition Studies

The inhibitory action of indolizine derivatives extends to other classes of enzymes that are critical in various disease pathologies. nih.gov The versatility of the indolizine scaffold allows for structural modifications that can target specific enzyme active sites, leading to the development of potent and selective inhibitors. nih.gov

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. drugs.comfrontiersin.org Abnormal angiogenesis is a hallmark of cancer and certain degenerative eye diseases, making VEGF/VEGFR inhibitors a critical class of therapeutic agents. drugs.comfrontiersin.org While numerous small molecules, such as indolinones and anilinophthalazines, have been developed as VEGFR-2 inhibitors, research specifically detailing the activity of indolizine-1-carbaldehyde derivatives against VEGF or its receptors is limited in the currently available scientific literature. nih.govnih.gov

Protein tyrosine phosphatases (PTPs) are a group of signaling enzymes that catalyze the dephosphorylation of tyrosine-phosphorylated proteins and are crucial in regulating cellular processes. medipol.edu.tr PTPs, such as PTP1B, are considered therapeutic targets for conditions like type 2 diabetes and obesity. In the search for novel phosphatase inhibitors, a series of 3-substituted indolizine-1-carbonitrile derivatives were synthesized and evaluated. nih.gov Research showed that some of these compounds displayed inhibitory activity against MptpA and MptpB, which are phosphatases from Mycobacterium tuberculosis involved in infectious diseases. nih.gov This finding highlights the potential of the indolizine-1-carbonitrile scaffold for developing inhibitors against this enzyme class. nih.govresearchgate.net

Hypoglycemic Activity

Indolizine derivatives have also been identified as possessing potential hypoglycemic or antidiabetic properties. researchgate.netijper.org The management of blood glucose levels is a cornerstone of diabetes treatment, and novel agents that can effectively lower hyperglycemia are of great interest.

Several studies have focused on the synthesis and evaluation of indolizine derivatives for their antidiabetic effects. In one such study, a series of novel indolizine derivatives were investigated for their ability to lower plasma blood glucose concentrations in streptozotocin (B1681764) (STZ)-induced diabetic rats. One particular derivative, compound 12 , demonstrated a pronounced protective hypoglycemic effect in normal, glucose-loaded, and STZ-induced diabetic rats, with performance comparable to a standard drug. Furthermore, after 21 days of treatment, diabetic rats treated with compound 12 showed a significant recovery of body weight and improvements in biochemical parameters. Histopathological analysis of the pancreas in treated animals suggested the regeneration of islets and acini, further supporting the compound's potential as an oral antidiabetic agent. This compound also showed inhibitory activity against the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Other Bioactive Properties

The unique structural features of the indolizine core, characterized by a π-electron-rich pyrrole (B145914) ring fused to a π-electron-deficient pyridine (B92270) ring, allow for diverse biological interactions. researchgate.net This has led to the exploration of indolizine derivatives against a wide spectrum of diseases. nih.gov

Indolizine derivatives have been recognized for their anti-inflammatory properties, which are closely related to anti-exudative effects. nih.govnih.govomicsonline.org The core structure is a known pharmacophore responsible for various promising pharmacological activities, including anti-inflammatory action. nih.gov

In the realm of oncology, indolizine-based compounds have demonstrated significant potential as anticancer agents. nih.govnih.gov The planar nature of the indolizine ring allows it to interact with biological targets, leading to cytotoxic effects in cancer cell lines. nih.gov One mechanism by which some anticancer drugs exert their effect is through alkylation. Alkylating agents work by covalently attaching an alkyl group to the guanine (B1146940) base of DNA, which can disrupt the DNA structure, prevent cell multiplication, and ultimately lead to cancer cell death. drugs.comoaepublish.com While various indolizine derivatives have shown anti-tumor properties through mechanisms like inhibiting β-catenin activity and activating p53, their specific function as alkylating agents is a subject of ongoing research. nih.gov

The indolizine scaffold has proven to be a valuable template for the development of novel antiviral and antibacterial agents. nih.gov

Anti-HIV Activity: Certain indolizine derivatives have been identified as promising anti-HIV-1 agents. nih.govresearchgate.net Research has focused on their ability to inhibit the interaction between the HIV-1 viral infectivity factor (VIF) and ElonginC, a crucial step in the viral replication cycle. nih.gov A structure-activity relationship study of 49 synthesized indolizine derivatives led to the identification of several compounds with significant anti-HIV-1 activity. The most active of these, a derivative of ethyl 3-(2-naphthoyl)-7-isonicotinoylindolizine-1-carboxylate, demonstrated potent inhibition. nih.gov This highlights the potential of the indolizine core in designing new therapeutics to combat HIV. scispace.com

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2g (Indolizine Derivative) | HIV-1 VIF-ElonginC Interaction | 11.0 μM | nih.gov |

Anti-tubercular Activity: The emergence of multidrug-resistant (MDR) tuberculosis has created an urgent need for new therapeutic agents. Indolizine derivatives have shown significant in vitro activity against Mycobacterium tuberculosis (MTB), including MDR strains. nih.govnih.govresearchgate.net Studies on diversely substituted indolizines, including those with a formyl group at the 7-position (7-formylindolizines), have identified compounds with potent anti-TB properties. nih.gov A series of 1,2,3-trisubstituted indolizines displayed moderate to good potency against the susceptible H37Rv MTB strain, with some derivatives also showing inhibitory activity against MDR-MTB strains. nih.gov The minimum inhibitory concentration (MIC) for some of these compounds was as low as 4 µg/mL. nih.gov

| Compound Series | Target Strain | Activity Range (MIC) | Reference |

|---|---|---|---|

| 1,2,3-trisubstituted indolizines | H37Rv (susceptible) | 4 to 32 µg/mL | nih.gov |

| Substituted 7-formylindolizines | H37Rv & MDR strains | Active | nih.gov |

Protein tyrosine phosphatases (PTPs) are enzymes involved in regulating signaling pathways, and their inhibition is a therapeutic strategy for various diseases, including infectious ones. A series of 3-substituted indolizine-1-carbonitrile derivatives, which are structurally analogous to this compound, were synthesized and evaluated for their ability to inhibit phosphatases. nih.gov Several of these compounds displayed inhibitory activity against MPtpA and MPtpB phosphatases from Mycobacterium tuberculosis, indicating that the indolizine scaffold is a promising starting point for developing new phosphatase inhibitors. nih.govresearchgate.net

Indolizine derivatives have also been investigated for their potential in treating hormone-related conditions and bone diseases. researchgate.net

Anti-osteoporotic Activity: The structural makeup of certain indolizine derivatives has been reported to exhibit potent anti-osteoporotic properties. This activity suggests a potential role for these compounds in the development of treatments for bone density loss, although this area remains less explored compared to other biological activities.

Aromatase Inhibitory Activity: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a primary strategy for treating hormone-dependent breast cancer. ask-force.org Several nonsteroidal, aryl-substituted indolizine derivatives have been synthesized and shown to be potent inhibitors of human aromatase in vitro. jbclinpharm.orgask-force.org One derivative, in which a phenyl ring replaced an amino group, demonstrated strong inhibition of human aromatase with an IC50 value of 0.472 µM. ask-force.org These findings underscore the potential of the indolizine framework in developing new aromatase inhibitors for cancer therapy. researchgate.netresearchgate.net

This compound as a Precursor for Bioactive Molecule Synthesis

The indolizine skeleton is a valuable building block in synthetic organic chemistry, serving as a precursor for a wide range of more complex molecules, including indolizidine alkaloids. rsc.orgrsc.org The presence of a carbaldehyde group at the 1-position of the indolizine ring makes this compound an especially useful and versatile intermediate. jbclinpharm.org This aldehyde functionality can be readily modified through various chemical reactions, such as condensation, oxidation, reduction, and the formation of imines or oximes, to introduce new functional groups and build molecular diversity. This versatility allows medicinal chemists to synthesize libraries of novel indolizine derivatives and explore their structure-activity relationships for various therapeutic targets. jbclinpharm.orgresearchgate.net

Structure Activity Relationship Sar and Ligand Design

Impact of Substituents on Indolizine-1-carbaldehyde Core on Biological Activity

Structure-activity relationship (SAR) studies have revealed that modifications to both the five-membered (pyrrole) and six-membered (pyridine) rings of the indolizine (B1195054) nucleus significantly influence its biological activity. derpharmachemica.commdpi.com Electrophilic substitution, a key reaction for introducing functional groups, occurs preferentially at the C3 position, and then at the C1 position of the indolizine ring. jbclinpharm.orgjbclinpharm.org This reactivity pattern has guided much of the synthetic exploration of this scaffold.

For anticancer activity, substitutions on the pyrrole (B145914) ring are common, but modifications on the pyridine (B92270) ring are less explored. mdpi.com However, introducing bromine or carboxyethyl groups to the pyridine ring of the indolizine core has shown promising inhibitory activity against several cancer cell lines, including lung, brain, and renal cancer, as well as melanoma. mdpi.com Specifically, the substitution with an ester group, a close analog to the carbaldehyde group, at the C-1 position has been found to be particularly advantageous, with C1-ester-containing indolizines demonstrating enhanced cytotoxic potential compared to their acid or amide counterparts. mdpi.com

In the context of antimicrobial agents, indolizine-1-carbonitrile (B3051405) derivatives, where the carbaldehyde at C1 is replaced by a nitrile group, have been identified as potent inhibitors of bacterial protein tyrosine phosphatases. nih.gov The activity of these compounds is further modulated by substituents on other parts of the scaffold. For instance, a derivative with a 4-chlorophenyl group at C7 showed the most promising antibacterial activity, while a compound with a 4-fluorophenyl group at the same position exhibited the best antifungal activity against various fungal strains. nih.gov

For anti-inflammatory applications, indolizine derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes. In a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates, a compound featuring a nitrile group on a phenyl ring attached to the C3-benzoyl moiety emerged as a potent COX-2 inhibitor. ijper.org This highlights the synergistic effect of substituents at positions C1, C3, and C7 in determining selective biological activity.

The table below summarizes the impact of various substituents on the biological activity of the indolizine core, with a focus on modifications relevant to the this compound structure.

| Position of Substitution | Substituent Type | Resulting Biological Activity | Reference(s) |

| C1 | Ester, Carbonitrile (Carbaldehyde analogs) | Enhanced anticancer cytotoxicity, Potent antimicrobial activity | mdpi.comnih.gov |

| C3 | Benzoyl with substituted phenyl ring | Potent and selective COX-2 inhibition (anti-inflammatory) | ijper.org |

| Pyridine Ring (C5-C8) | Bromine, Carboxyethyl | Promising anticancer activity | mdpi.com |

| Pyridine Ring (C7) | 4-chlorophenyl, 4-fluorophenyl | Potent antibacterial and antifungal activity, respectively | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of the indolizine scaffold and its substituents is a key determinant of its interaction with biological targets. Conformational analysis reveals that the indolizine ring system possesses a degree of flexibility that can be influenced by the nature and position of its substituents, which in turn affects its bioactive conformation.

In the context of COX-2 inhibition, the conformation of an active indolizine-1-carboxylate analogue was compared to the known inhibitor Indomethacin (B1671933). ijper.org This analysis suggested that the indolizine scaffold adopts a stable cis conformation, which is a key feature for its inhibitory activity. ijper.org The specific positioning of the nitrogen atom in the indolizine scaffold, compared to the indole (B1671886) nucleus of Indomethacin, allows the molecule to adopt this stable conformation within the enzyme's active site. ijper.org The ability of the molecule to adopt a highly symmetrical conformational state may be a necessary condition for its biological activity.

Design Principles for Novel Therapeutic Agents

The accumulated SAR and conformational data provide several guiding principles for the rational design of new therapeutic agents based on the this compound scaffold.

C1-Functionalization is Key : The C1 position is a critical anchor for biological activity. The carbaldehyde group can act as a versatile synthetic handle or be replaced by bioisosteres like esters, nitriles, or carboxamides to modulate potency and selectivity for various targets, including cancer cells, microbes, and inflammatory enzymes. mdpi.comnih.govijper.org

Multi-Point Substitution for Selectivity : Optimizing activity and selectivity often requires a multi-pronged substitution strategy. Combining a key functional group at C1 with specific substituents on the pyridine ring (e.g., at C7) and at other positions on the pyrrole ring (e.g., C2 and C3) can fine-tune the molecule's properties. nih.govijper.org For example, designing dual COX/LOX inhibitors can be achieved through specific bioisosteric modifications of the core structure. nih.gov

Exploiting Conformational Features : The design process should account for the conformational preferences of the indolizine core. Introducing substituents that either pre-organize the molecule into a known bioactive conformation (like the stable cis form for COX-2 inhibition) or introduce specific non-planar twists could enhance binding affinity and selectivity. mdpi.comijper.org

Target-Specific Modifications : The versatile nature of the indolizine nucleus allows for its adaptation to different biological targets. For antimicrobial agents, design can be guided by mimicking the structure of known inhibitors like azole antifungals, which target lanosterol (B1674476) 14α-demethylase. nih.gov For anticancer agents, modifications can be designed to enhance interactions with specific targets like tubulin. mdpi.com

Computational Approaches to SAR Elucidation

Computational chemistry plays a pivotal role in understanding the SAR of this compound derivatives and in guiding the design of new analogs. In silico techniques such as molecular docking are frequently employed to predict and analyze the interactions between indolizine-based ligands and their protein targets.

Molecular docking studies have been instrumental in elucidating the binding modes of various indolizine derivatives. For example, docking of anticancer indolizines into the colchicine-binding site of tubulin revealed favorable binding affinities and identified key amino acid residues (such as βASN-258, βALA-317, and βLYS-352) involved in the interaction. mdpi.com This information helps explain the observed inhibitory activity and provides a structural basis for designing more potent compounds.

Similarly, in the development of antimicrobial agents, molecular docking was used to investigate the binding of indolizine-1-carbonitrile derivatives into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. nih.gov These studies helped to determine the probable binding modes of the most active compounds, rationalizing their potent antifungal and antibacterial effects. nih.gov

For anti-inflammatory drug design, induced fit docking has been used for the initial screening of novel indolizine derivatives against COX-1, COX-2, and lipoxygenase (LOX) enzymes. nih.gov Computational analysis of COX-2 inhibitors based on the indolizine-1-carboxylate scaffold has provided insights into their stable conformations within the enzyme's active site, explaining their mechanism of action. ijper.org These computational approaches not only help to interpret experimental results but also significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Applications in Material Science and Other Fields

Role in Dye Production

Indolizine (B1195054) derivatives are integral to the synthesis of specialized dyes. The planar, conjugated electronic structure of the indolizine core is foundational to its use in creating dyes with specific optical properties. derpharmachemica.com A notable application is in the production of azoindolizine derivatives, which are synthesized via aryldiazonium salts. nih.gov These compounds belong to the broader class of azobenzenes, which are valued for their color and photoswitching capabilities. nih.gov

Furthermore, indolizine structures are used as strong electron-donating components in donor-π-bridge-acceptor (D-π-A) dyes. mst.eduresearchgate.net In these molecular designs, the indolizine unit enhances the electron-donating strength, which is a desirable characteristic for sensitizers used in various optical applications. mst.eduresearchgate.net The electron-donating capacity of indolizine-based donors has been observed to be greater than that of more common triarylamines and diarylamines. mst.eduresearchgate.net

Fluorescent Properties and Optical Materials

The inherent fluorescence of the indolizine scaffold is a key feature driving its application in optical materials. derpharmachemica.comrsc.org Researchers have developed a variety of indolizine-based fluorophores with tunable emission colors that span the visible spectrum from blue to orange. nih.gov This color tuning is often achieved by introducing different electron-withdrawing groups, such as acetyl or aldehyde, at various positions on the indolizine ring, which modulates the intramolecular charge transfer (ICT) process. nih.gov The significant photophysical properties of these compounds make them suitable for use in optoelectronic devices. rsc.orgresearchgate.net